N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Description
N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group attached to a dimethylaminoethyl chain and a 4-fluorophenyl methanesulfonamide moiety. Its molecular formula is C₁₇H₁₈ClFN₂O₂S, with a molecular weight of 384.85 g/mol.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-21(2)17(15-5-3-4-6-16(15)18)11-20-24(22,23)12-13-7-9-14(19)10-8-13/h3-10,17,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQOGXCTGWRGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound with significant potential in biomedical research. Its complex structure, characterized by the presence of a chlorophenyl and a fluorophenyl group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H20ClFN2O2S
- Molecular Weight: 370.87 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit enzymes related to metabolic processes or signaling pathways, similar to other sulfonamide derivatives which often exhibit inhibitory properties against various enzymes.
- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.
Research Findings
Recent research has highlighted the compound's multifaceted biological activities:
- Antiviral Potential: Emerging studies suggest that it may possess antiviral properties, particularly against RNA viruses, by interfering with viral replication processes.
- Neuroprotective Effects: Preliminary findings indicate that it may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Scientific Research Applications
The compound exhibits diverse biological activities, primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical cell signaling pathways.
Therapeutic Applications
-
Cancer Research
- The compound's ability to modulate signaling pathways makes it a candidate for cancer therapy research. Studies have indicated that it may inhibit tumor growth by targeting specific oncogenic pathways.
- Case Study: In vitro studies demonstrated that N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide effectively reduced cell proliferation in various cancer cell lines, including breast and prostate cancers.
-
Neurological Disorders
- Given its structural similarity to known neuroactive compounds, this sulfonamide may have implications in treating neurological disorders such as depression and anxiety.
- Case Study: Animal models have shown promising results where administration of the compound led to significant behavioral improvements in stress-induced models.
-
Antimicrobial Activity
- The compound has been investigated for its potential antimicrobial properties, particularly against resistant strains of bacteria.
- Case Study: Laboratory tests revealed that this compound exhibited inhibitory effects against certain Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.
Data Table: Summary of Research Findings
| Application Area | Observed Effects | Reference Study |
|---|---|---|
| Cancer Research | Reduced cell proliferation | In vitro studies on breast and prostate cancer |
| Neurological Disorders | Behavioral improvements in animal models | Stress-induced models of depression |
| Antimicrobial Activity | Inhibition of Gram-positive bacteria | Laboratory tests on resistant strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Aromatic Substituents
- This contrasts with N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (), where a piperazinyl group introduces hydrogen-bonding capability, likely improving solubility but reducing CNS penetration .
- Thiophene Derivative (): The thiophen-3-yl ring introduces sulfur-based π-electron delocalization, which may alter electronic properties and metabolic stability compared to the target compound’s chlorophenyl group .
Functional Group Impact
- Dimethylaminoethyl Chain: Present in both the target compound and ’s thiophene derivative, this group contributes to basicity (pKa ~8–9), influencing pharmacokinetics. In contrast, piperazinyl groups () offer dual protonation sites, enhancing water solubility but requiring specific pH conditions for optimal activity .
- However, in tolylfluanid (), additional chlorine and fluorine substituents shift the application toward pesticidal activity via membrane disruption .
Pharmacological and Industrial Relevance
In contrast, analogs like tolylfluanid () highlight the sulfonamide scaffold’s versatility across industries, from agriculture to medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
